N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a fluorinated phenyl group with a pyrido[2,3-d]pyrimidin-3-yl moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-3-yl intermediate, followed by its coupling with a fluorinated phenyl derivative. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under appropriate conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
- N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide
- N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-methylbenzamide
Uniqueness: N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies .
Biological Activity
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound's molecular formula is C22H16FN5O4 with a molecular weight of 433.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core which is significant for its biological interactions.
Research indicates that compounds containing the pyrido[2,3-d]pyrimidine structure often exhibit inhibitory activity against various kinases and enzymes involved in cancer progression. Notably, these compounds have been shown to interact with:
- Dihydrofolate Reductase (DHFR) : A target for many anticancer drugs due to its role in nucleotide synthesis.
- Tyrosine Kinases : Such as the Abelson (Abl) kinase and others involved in cell signaling pathways that promote cell proliferation and survival.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For example:
- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) .
- A summary of IC50 values for selected cell lines is presented below:
Cell Line | IC50 (μM) |
---|---|
A549 | 0.440 |
NCI-H1975 | 0.297 |
NCI-H460 | >50 |
These results indicate selective cytotoxicity towards certain cancer cells while demonstrating lower activity against others.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in tumorigenesis. For instance:
- EGFR L858R/T790M Inhibition : The compound's inhibition rates were assessed at a concentration of 0.1 μM, revealing an inhibition percentage below 36%, suggesting limited efficacy against this mutation compared to other compounds in the series .
Case Studies
- Case Study on EGFR Mutations : A study focused on the efficacy of various pyrido[2,3-d]pyrimidine derivatives highlighted that modifications to the core structure could enhance kinase inhibitory activity. In particular, introducing N-methylpyrazole analogs improved activity significantly compared to unmodified compounds .
- Comparative Analysis : Another investigation compared the biological activities of pyrido[2,3-d]pyrimidines against thienopyrimidines. The results suggested that while both classes exhibited antitumor properties, pyrido derivatives generally had lower cytotoxic effects due to structural limitations preventing optimal binding to target sites .
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-13-6-7-16(11-14(13)2)22(29)27-20-12-17(8-9-19(20)24)28-15(3)26-21-18(23(28)30)5-4-10-25-21/h4-12H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQMJLFFONOBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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